molecular formula C16H6Br4N2Na2O8S2 B13113073 Soluble vat Blue 2B CAS No. 2702-33-2

Soluble vat Blue 2B

Cat. No.: B13113073
CAS No.: 2702-33-2
M. Wt: 784.0 g/mol
InChI Key: ZBGMJIMKBFEAHJ-UHFFFAOYSA-L
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Description

Soluble vat Blue 2B, also known as C.I. Solubilized Vat Blue 5, is a synthetic dye belonging to the vat dye class. These dyes are known for their excellent fastness properties, making them highly valuable in textile dyeing. The chemical formula for this compound is C16H6Br4N2O8S2.2Na, and it is characterized by its deep blue color .

Preparation Methods

Synthetic Routes and Reaction Conditions

Soluble vat Blue 2B is synthesized through a series of chemical reactions involving bromination and sulfonation of indigo derivatives. The process typically starts with the bromination of indigo to produce tetrabromoindigo, which is then subjected to sulfonation to yield the final product. The reaction conditions often involve the use of strong acids and bases to facilitate these transformations .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the bromination and sulfonation reactions are carefully controlled. The use of continuous flow reactors ensures consistent product quality and high yield. The final product is then purified through filtration and crystallization processes to obtain the dye in its pure form .

Chemical Reactions Analysis

Types of Reactions

Soluble vat Blue 2B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated and sulfonated derivatives of indigo, each with distinct color properties and fastness characteristics .

Scientific Research Applications

Soluble vat Blue 2B has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Soluble vat Blue 2B involves its reduction to a soluble leuco form, which can penetrate textile fibers. Upon oxidation, the dye reverts to its insoluble form, becoming trapped within the fibers and imparting a deep blue color. The molecular targets and pathways involved in this process include the interaction of the dye with cellulose fibers and the formation of strong covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromination and sulfonation, which enhances its solubility and dyeing properties. This makes it particularly suitable for applications requiring high color fastness and stability .

Properties

CAS No.

2702-33-2

Molecular Formula

C16H6Br4N2Na2O8S2

Molecular Weight

784.0 g/mol

IUPAC Name

disodium;[5,7-dibromo-2-(5,7-dibromo-3-sulfonatooxy-1H-indol-2-yl)-1H-indol-3-yl] sulfate

InChI

InChI=1S/C16H8Br4N2O8S2.2Na/c17-5-1-7-11(9(19)3-5)21-13(15(7)29-31(23,24)25)14-16(30-32(26,27)28)8-2-6(18)4-10(20)12(8)22-14;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

ZBGMJIMKBFEAHJ-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)C3=C(C4=C(N3)C(=CC(=C4)Br)Br)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Br)Br.[Na+].[Na+]

Origin of Product

United States

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